molecular formula C16H16F3N3O4 B13504143 1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13504143
M. Wt: 371.31 g/mol
InChI Key: ZPTUDOGJZHQVSX-UHFFFAOYSA-N
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Description

1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group, a trifluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the introduction of the tert-butoxycarbonyl group into a precursor molecule using tert-butyl chloroformate in the presence of a base such as triethylamine. The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide. The pyrazole ring is often formed through a cyclization reaction involving hydrazine derivatives and appropriate diketones or aldehydes .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. Flow microreactor systems have been explored for the efficient introduction of the tert-butoxycarbonyl group, offering advantages in terms of reaction control and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing an active amine group that can interact with enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
  • 1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
  • 1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Uniqueness

The presence of both the tert-butoxycarbonyl and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial contexts .

Properties

Molecular Formula

C16H16F3N3O4

Molecular Weight

371.31 g/mol

IUPAC Name

1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-5-(trifluoromethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C16H16F3N3O4/c1-15(2,3)26-14(25)21-9-4-6-10(7-5-9)22-12(16(17,18)19)11(8-20-22)13(23)24/h4-8H,1-3H3,(H,21,25)(H,23,24)

InChI Key

ZPTUDOGJZHQVSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F

Origin of Product

United States

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